Increased Molecular Weight and Topological Polar Surface Area (tPSA) vs. the Unsubstituted Phenylazo Analog
The target compound exhibits a molecular weight (MW) of 323.35 g/mol, which is 60.06 g/mol higher than the 263.29 g/mol of its closest analog, 3-methyl-5-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole (CAS 30082-03-2), a direct consequence of the two methoxy (-OCH₃) substituents . This structural modification increases the hydrogen bond acceptor count from 3 to 6 and is predicted to increase the topological polar surface area (tPSA), directly impacting membrane permeability and solubility .
| Evidence Dimension | Molecular Weight and H-bond Acceptor Count |
|---|---|
| Target Compound Data | MW = 323.35 g/mol; H-bond acceptors = 6 |
| Comparator Or Baseline | CAS 30082-03-2: MW = 263.29 g/mol; H-bond acceptors = 3 |
| Quantified Difference | ΔMW = +60.06 g/mol; ΔH-bond acceptors = +3 |
| Conditions | Calculated from molecular formula (in silico) |
Why This Matters
For procurement in drug discovery, this quantifiable difference in MW and H-bond capacity directly influences compliance with lead-likeness rules (e.g., Rule of Three) and alters predicted ADME profiles, making the dimethoxy compound a distinct chemical entity for fragment-based screening libraries.
